molecular formula C14H11IO2 B2964238 4-[(4-Iodobenzyl)oxy]benzaldehyde CAS No. 443289-91-6

4-[(4-Iodobenzyl)oxy]benzaldehyde

Cat. No.: B2964238
CAS No.: 443289-91-6
M. Wt: 338.144
InChI Key: IMHKKJUCKKBNLE-UHFFFAOYSA-N
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Description

4-[(4-Iodobenzyl)oxy]benzaldehyde is an aromatic aldehyde derivative featuring a benzyloxy group substituted with an iodine atom at the para-position of the benzyl ring. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group enables condensation reactions for heterocycle synthesis .

Properties

IUPAC Name

4-[(4-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHKKJUCKKBNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodobenzyl)oxy]benzaldehyde typically involves the reaction of 4-iodobenzyl alcohol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the aldehyde group.

    Reduction Reactions: Products include alcohols derived from the reduction of the aldehyde group

Scientific Research Applications

4-[(4-Iodobenzyl)oxy]benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the preparation of various functionalized compounds.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde and ether functionalities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Iodobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, depending on the context of its useIn biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
4-[(4-Iodobenzyl)oxy]benzaldehyde C₁₄H₁₁IO₂ 338.14 Iodo (para), benzyloxy (para) Cross-coupling reactions, drug synthesis
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde C₁₆H₁₄ClIO₃ 416.64 Chloro (para), ethoxy (meta), iodo (meta) Multi-functional reactivity
3-(Benzyloxy)-4-iodobenzaldehyde C₁₄H₁₁IO₂ 338.14 Iodo (meta), benzyloxy (meta) Positional isomer effects on reactivity
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde C₁₂H₁₀N₂O₂ 214.21 Heterocyclic (pyrazinyl) substituent Fluorescent probes, coordination chemistry
4-Methoxy-3-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ 204.15 Methoxy (para), CF₃ (meta) Electron-withdrawing group applications

Key Observations :

  • Halogen Effects : The iodo substituent in this compound enhances its role in heavy-atom-mediated reactions compared to chloro or bromo analogues (e.g., 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde) .
  • Positional Isomerism : The meta-substituted 3-(benzyloxy)-4-iodobenzaldehyde shows distinct reactivity in electrophilic substitutions due to steric and electronic differences compared to the para-substituted parent compound .
  • Heterocyclic Analogues : Introduction of pyrazine (as in 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde) expands utility in coordination chemistry but reduces aldehyde reactivity due to electron-deficient aromatic systems .

Key Observations :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve yields in heterocyclic substitutions, while DCM/MeOH mixtures are optimal for benzyloxy group introductions .
  • Yield Variability : Steric hindrance from substituents (e.g., ethoxy in 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde) can reduce yields compared to simpler analogues .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Reference
This compound 72–73 Soluble in DCM, THF Light-sensitive
4-Methoxy-3-(trifluoromethyl)benzaldehyde 103–105 Soluble in acetone Hydrolytically stable
3-(Benzyloxy)-4-iodobenzaldehyde Not reported Soluble in MeOH Air-stable

Key Observations :

  • Melting Points : Heterocyclic derivatives (e.g., pyrazine-based) exhibit higher melting points due to crystalline packing .
  • Stability : Electron-withdrawing groups (e.g., CF₃) enhance hydrolytic stability but may reduce solubility in polar solvents .

Biological Activity

Overview

4-[(4-Iodobenzyl)oxy]benzaldehyde is an organic compound notable for its diverse biological activities. This compound, characterized by the presence of an iodobenzyl ether and an aldehyde functional group, has been the subject of various studies aimed at understanding its potential therapeutic applications. This article synthesizes recent findings on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Formula : C14H12BrO2
  • Molecular Weight : 304.15 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodobenzyl alcohol with 4-formylphenol, utilizing potassium carbonate as a base in dimethylformamide (DMF) under heat. This method allows for the formation of the ether linkage that characterizes the compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism appears to involve modulation of apoptosis pathways and interference with cellular signaling.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor growth and inflammation.
  • Cell Signaling Modulation : It is believed to modulate pathways related to apoptosis and cell cycle regulation, which are critical in cancer progression .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxicity of this compound against various cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity.
  • Anti-inflammatory Assays :
    • Objective : To assess the anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis has been conducted between this compound and structurally similar compounds to evaluate differences in biological activity:

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
4-ChlorobenzaldehydeModerateLow
3-MethylbenzaldehydeLowModerate

This table illustrates that while this compound shows high anticancer activity compared to its analogs, it has moderate anti-inflammatory effects.

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